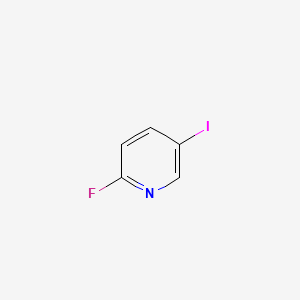

2-Fluoro-5-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZNHUNWABYAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382489 | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171197-80-1 | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Importance of Halogenated Pyridine Scaffolds in Organic Synthesis

Halogenated pyridine (B92270) scaffolds are foundational components in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.govmdpi.com The pyridine nucleus itself is a common feature in numerous bioactive compounds and natural products. nih.govmdpi.com The introduction of halogen atoms onto this ring system dramatically enhances its synthetic utility. uiowa.edu

These halogenated heterocycles are crucial intermediates, particularly for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The varying reactivity of different halogens (F, Cl, Br, I) on the pyridine ring allows for regioselective functionalization. researchgate.net For instance, the iodine atom in compounds like 2-fluoro-5-iodopyridine is highly reactive in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents. ambeed.comarchivemarketresearch.com This strategic placement of halogens provides chemists with a versatile toolkit for constructing elaborate molecular architectures from simpler, readily available pyridine precursors. uiowa.edu

Overview of Research Directions for 2 Fluoro 5 Iodopyridine in Medicinal and Agricultural Chemistry

The unique electronic properties and reactivity of 2-fluoro-5-iodopyridine make it a valuable building block in both medicinal and agricultural chemistry. chemicalbook.com

In medicinal chemistry , research focuses on utilizing this compound to synthesize novel, biologically active molecules. The fluorine atom can enhance a molecule's metabolic stability and binding affinity to biological targets, while the iodine atom serves as a handle for further diversification through cross-coupling reactions. This allows for the systematic exploration of a compound's structure-activity relationship (SAR). The difluoromethyl group (CF₂H), which can be introduced via precursors like this compound, is recognized as a bioisostere for alcohol, thiol, or amine groups, capable of forming hydrogen bonds and influencing a drug candidate's pharmacological profile. rsc.org

In agricultural chemistry , fluorinated heterocyclic compounds are integral to the development of modern herbicides and fungicides. The fluorine atom often increases the biological efficacy of these agents, allowing for lower application rates. Research involving this compound as a starting material aims to create new agrochemicals with improved potency, selectivity, and environmental profiles.

Significance of Polyhalogenated Pyridines As Versatile Building Blocks

Precursor-Based Synthetic Routes

Precursor-based syntheses of this compound rely on the chemical modification of readily available pyridine derivatives. These transformations often involve classical organic reactions tailored for the specific introduction of fluorine and iodine substituents onto the pyridine ring.

Transformations from 2-Amino-5-iodopyridine

A primary route to this compound involves the diazotization of 2-amino-5-iodopyridine, followed by a fluorination reaction, commonly known as the Balz-Schiemann reaction. In this process, the amino group is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, such as hydrogen fluoride-pyridine, to introduce the fluorine atom. One documented procedure reports a 60% yield for this transformation, with the reaction carried out using sodium nitrite (B80452) in a pyridine and hydrogen fluoride medium at temperatures ranging from 20 to 100°C chemicalbook.com.

Conversions from 2-Chloro-5-iodopyridine (B1352245)

Halogen exchange (Halex) reactions provide a direct method for the synthesis of this compound from 2-chloro-5-iodopyridine. This nucleophilic aromatic substitution (SNAr) involves treating the chloro-substituted precursor with a fluoride salt. The efficiency of this reaction is often dependent on the fluoride source and reaction conditions. The use of anhydrous tetramethylammonium (B1211777) fluoride (NMe₄F) in dimethylformamide (DMF) has been shown to be effective for the fluorination of various chloro-heterocycles at room temperature or slightly elevated temperatures google.comacs.orgacs.org. For instance, the reaction of 2-chloro-5-iodopyridine with anhydrous NMe₄F can yield this compound in high yield (85-86%) google.comacs.orgacs.org. The use of potassium fluoride (KF), often in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and sometimes assisted by microwave irradiation, is another common approach for such transformations researchgate.net.

Fluorination Strategies via Pyridine N-Oxides

The use of pyridine N-oxides represents an alternative strategy for the synthesis of fluorinated pyridines. This approach can offer different regioselectivity compared to direct fluorination of the parent pyridine. The N-oxide group activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. While direct fluorination of pyridine N-oxides has been explored, particularly for producing meta-fluorinated pyridines, the conversion to 2-fluoropyridines often involves a deoxygenative fluorination step or conversion to an intermediate that is subsequently fluorinated nih.govrsc.orgsnmjournals.orgresearchgate.net. For instance, pyridine N-oxides can be converted to 2-pyridyltrialkylammonium salts, which then serve as effective precursors for the synthesis of 2-fluoropyridines acs.orgacs.org. This metal-free method allows for the regioselective introduction of fluorine at the 2-position acs.orgacs.org.

Catalytic Synthesis Protocols for this compound and Derivatives

Catalytic methods have become indispensable for the synthesis of functionalized aromatic compounds, including derivatives of this compound. These protocols often involve transition metal catalysts that facilitate cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Preparations

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. In the context of this compound, the iodine atom is a reactive site for various palladium-catalyzed transformations, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. For example, palladium-catalyzed amination of 2-fluoro-4-iodopyridine (B1312466) has been shown to occur selectively at the 4-position, demonstrating the ability to direct reactivity in dihalogenated pyridines sorbonne-universite.frresearchgate.netsorbonne-universite.fr. The Sonogashira coupling of 2-chloro-5-iodopyridine with terminal alkynes can also be achieved using a palladium catalyst, with the reaction proceeding at the iodo-substituted position nih.gov. These reactions highlight the utility of palladium catalysis in the selective functionalization of halopyridines.

Copper-Catalyzed Synthetic Pathways

Copper-catalyzed reactions, particularly the Ullmann condensation and related cross-coupling reactions, offer a valuable alternative to palladium-mediated methods for the synthesis of pyridine derivatives. Copper(I) iodide (CuI) is a commonly used catalyst for the N-arylation of amines with aryl halides. The amination of this compound with various amines has been studied, revealing a competition between the copper-catalyzed substitution of the iodine atom and the non-catalytic substitution of the more activated fluorine atom mdpi.comresearchgate.netclockss.org. By carefully controlling the reaction conditions, such as catalyst loading and stoichiometry of the reagents, the selective formation of either 5-amino-2-fluoropyridines (catalytic pathway) or 2-amino-5-iodopyridines (non-catalytic pathway) can be achieved clockss.org. For instance, using a higher catalyst loading (20 mol%) and an excess of the amine can significantly increase the yield of the desired 5-amino-2-fluoropyridine (B167992) derivative mdpi.comclockss.org. Copper catalysts have also been employed for the trifluoromethylation of iodo-substituted pyridines mdpi.com.

Emerging Catalytic Systems for C-F and C-I Bond Formation

The synthesis and functionalization of this compound leverage a variety of advanced catalytic systems designed to selectively form or cleave carbon-halogen bonds. Transition-metal catalysis, particularly with palladium, nickel, and copper, is central to these methodologies.

Palladium-catalyzed reactions are highly effective for creating C-C and C-N bonds at the iodine-bearing position. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the selective formation of C-N bonds at the C-4 position of substrates like 2-fluoro-4-iodopyridine, demonstrating the catalyst's ability to differentiate between halogen sites. sorbonne-universite.fr Microwave irradiation can accelerate these reactions, often completing within 30 minutes. sorbonne-universite.fr Similarly, palladium catalysts like Pd(OAc)₂, in conjunction with ligands such as BINAP, are used for this purpose. sorbonne-universite.fr

Nickel-based catalytic systems are emerging as powerful tools for C-F bond activation. For instance, a Nickel(0) complex, [Ni(iPrPN)(COD)], serves as an efficient precatalyst for the hydrodefluorination of fluoropyridines, transforming a C-F bond into a C-H bond.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are a cornerstone for C-N bond formation. researchgate.net The CuI/2-(isobutyryl)cyclohexanone system in DMF has been shown to effectively catalyze the amination at the iodine-substituted position of this compound, achieving high yields. clockss.org The choice between copper and palladium catalysis can depend on the specific substrates; while copper catalysis often requires aryl iodides, palladium systems can be effective with more sterically hindered aryl bromides. researchgate.net

Interactive Data Table: Catalytic Systems for Halopyridine Functionalization

| Catalyst System | Target Bond | Reaction Type | Notes |

|---|---|---|---|

| Pd(OAc)₂ / BINAP | C-I | Buchwald-Hartwig Amination | Exclusive for the 4-position in 2-fluoro-4-iodopyridine. sorbonne-universite.fr |

| Ni(iPrPN)(COD) | C-F | Hydrodefluorination | Transforms C-F bond to C-H bond. |

| CuI / Ligand | C-I | Ullmann-Type Amination | Effective for amination at the 5-position of this compound. clockss.org |

| Ni/Ti/Photoredox | C-I | Cross-electrophile Coupling | Couples heteroaryl iodides with epoxides. nih.gov |

Regioselective Synthesis Challenges and Solutions in this compound Derivatization

The presence of two different halogen atoms on the pyridine ring of this compound presents a significant challenge in achieving regioselectivity during derivatization. The reactivity of the C-F bond at position 2 and the C-I bond at position 5 are governed by different principles, which can be exploited to direct functionalization to a specific site.

Addressing Competing Halogen Reactivity (Iodine vs. Fluorine)

The differential reactivity of the carbon-iodine and carbon-fluorine bonds is the key to selective functionalization. The C-I bond is significantly weaker and longer than the C-F bond, making it more susceptible to cleavage. fiveable.mechemguideforcie.co.uk This property makes the C-I bond the primary site for reactions involving oxidative addition, which is the initial step in many transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. sorbonne-universite.frnih.gov For example, palladium-catalyzed cross-coupling reactions on dihalopyridines preferentially occur at the C-I or C-Br bond over the C-Cl or C-F bond.

Conversely, the C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ring nitrogen and the fluorine atom itself. nih.govresearchgate.net Fluorine is an excellent leaving group in SNAr on electron-deficient aromatic rings. Therefore, under nucleophilic attack conditions, especially without a metal catalyst, substitution occurs selectively at the C-2 position, displacing the fluoride. clockss.orgnih.gov Studies on the amination of this compound have shown that catalyst-free reactions lead exclusively to the substitution of the fluorine atom. clockss.org The competition between copper-catalyzed iodine substitution and non-catalytic fluorine substitution has been explicitly studied, demonstrating that reaction conditions dictate the outcome. clockss.org

Interactive Data Table: Regioselective Reactions of this compound

| Reaction Type | Target Position | Catalyst | Rationale |

|---|---|---|---|

| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | C5 (Iodine) | Palladium or Nickel | The weaker C-I bond is more reactive towards oxidative addition. sorbonne-universite.frnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | C2 (Fluorine) | Typically catalyst-free | The C2 position is electronically activated by the ring nitrogen for nucleophilic attack. clockss.orgnih.gov |

| Copper-Catalyzed Amination | C5 (Iodine) | Copper(I) Iodide | Catalytic cycle favors reaction at the more labile C-I bond. clockss.org |

Steric and Electronic Control in Site-Selective Functionalization

Beyond the inherent reactivity of the C-I and C-F bonds, steric and electronic factors provide a finer level of control for site-selective functionalization. The electronic nature of the pyridine ring, which is inherently electron-deficient, is significantly influenced by its substituents. The nitrogen atom strongly withdraws electron density, making the C-2 and C-6 positions particularly electron-poor and thus susceptible to nucleophilic attack. nih.govnih.gov The fluorine atom at C-2 further enhances this effect.

The electronic character of substituents on the pyridine ring can direct arylation reactions. nih.gov Electron-withdrawing groups can increase the acidity of C-H bonds, facilitating C-H activation at specific sites. nih.gov For instance, in 3-fluoropyridine, C-H arylation occurs selectively at the C-4 position. nih.gov

Steric hindrance also plays a crucial role. The bulkiness of reagents can prevent reactions at sterically crowded sites. In the amination of this compound, amines with bulky substituents adjacent to the amino group show lower yields in both catalytic (at C-5) and non-catalytic (at C-2) reactions, indicating that steric hindrance impedes access to both reactive centers. clockss.org In some cases, bulky ligands on a metal catalyst can be used to direct a reaction away from a hindered position, or conversely, to block a more reactive site to allow functionalization at a less reactive one.

Sustainable Synthesis and Process Intensification Approaches

Modern synthetic chemistry increasingly emphasizes sustainability, focusing on "green" methodologies and process intensification to improve efficiency and reduce environmental impact. nih.gov These principles are being applied to the synthesis of this compound and its derivatives.

Sustainable synthesis, or green chemistry, aims to use less hazardous chemicals, employ environmentally benign solvents, and design energy-efficient processes. nih.gov For the functionalization of this compound, a key sustainable approach is the use of catalyst-free reactions. The nucleophilic aromatic substitution of the fluorine atom can often be achieved without a metal catalyst, simply by heating with a nucleophile in a suitable solvent, which avoids the use and potential contamination by heavy metals. clockss.org The development of reactions in greener solvents, such as water, is another important avenue. smolecule.com Furthermore, electrochemical methods are being explored for homocoupling of halopyridines, offering a way to avoid bulk chemical reductants. researchgate.net

Process intensification involves developing methods that are more efficient in terms of time, space, and energy. This can be achieved through several strategies:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates saves time, solvents, and reduces waste. nih.govacs.org

Flow Chemistry: Using continuous flow reactors, such as microwave flow systems, can dramatically reduce reaction times, improve heat transfer, and allow for safer handling of reactive intermediates. beilstein-journals.org This approach enables rapid synthesis and easier scale-up compared to traditional batch processing. beilstein-journals.orgbeilstein-journals.org

Heterogeneous Catalysis: Employing solid-supported catalysts, such as RuO₂/ZrO₂, simplifies product purification as the catalyst can be easily filtered off and potentially reused, contributing to a more sustainable and efficient process. dntb.gov.ua

These approaches are integral to developing more economical and environmentally responsible methods for producing and functionalizing complex molecules like this compound. archivemarketresearch.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions almost exclusively occur at the C-I bond, leveraging its lower bond dissociation energy compared to the C-F bond.

The creation of new carbon-carbon bonds is central to the assembly of molecular skeletons. Several palladium-catalyzed reactions have been adapted for this purpose with this compound.

The Suzuki-Miyaura coupling, a powerful method for forming C-C bonds, has been investigated with this compound. rsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.orgyonedalabs.com The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the significant difference in the bond dissociation energies of the C-I and C-F bonds dictates the regioselectivity of the reaction. The C-I bond readily undergoes oxidative addition to the palladium catalyst, while the more robust C-F bond remains intact. rsc.org This allows for the selective coupling of various aryl and heteroaryl boronic acids at the 5-position of the pyridine ring.

Key Mechanistic Steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex. This step is highly selective for the C-I bond. libretexts.org

Transmetalation: The resulting arylpalladium(II) iodide complex then undergoes transmetalation with a boronic acid or its ester in the presence of a base. libretexts.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond and regenerates the active Pd(0) catalyst. libretexts.org

Studies have shown that the choice of ligands, base, and solvent can influence the efficiency of the coupling reaction. nih.gov For instance, electron-rich and bulky phosphine (B1218219) ligands can enhance the rate of both oxidative addition and reductive elimination.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Catalyst System | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | High |

| PdCl₂(dppf) | K₂CO₃ | Dioxane | Moderate to High |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | High |

This table represents typical conditions and expected outcomes based on general knowledge of Suzuki-Miyaura couplings involving similar substrates.

The Heck and Sonogashira reactions provide powerful avenues for the introduction of alkenyl and alkynyl groups, respectively, into organic molecules.

The Heck reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. While specific studies focusing solely on this compound in Heck couplings are not extensively detailed in the provided search results, the principles of regioselectivity observed in Suzuki-Miyaura couplings would apply. The reaction would be expected to proceed selectively at the C-I bond.

The Sonogashira coupling is a widely used method for the formation of C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate. wikipedia.org

For this compound, the Sonogashira coupling provides a direct route to 2-fluoro-5-alkynylpyridines. The reaction demonstrates high chemoselectivity, with the coupling occurring exclusively at the iodo-substituted position. nih.gov

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Alkyne | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-Fluoro-5-(phenylethynyl)pyridine |

| Propargyl alcohol | Pd(OAc)₂ / CuI | i-Pr₂NH | DMF | 3-(2-Fluoropyridin-5-yl)prop-2-yn-1-ol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine |

This table illustrates the versatility of the Sonogashira coupling with this compound, showcasing the formation of various alkynylated products.

Cross-electrophile coupling has emerged as a powerful strategy that enables the coupling of two different electrophiles, often an aryl halide and an alkyl halide. acs.orgnih.gov This approach avoids the pre-formation of organometallic reagents, which can be sensitive and limit functional group tolerance. nih.gov These reactions are typically catalyzed by nickel or palladium complexes and require a stoichiometric reductant.

In the context of this compound, cross-electrophile coupling would involve its reaction with another electrophile, such as an alkyl bromide, in the presence of a metal catalyst and a reductant. The reaction would be expected to proceed at the C-I bond. A proposed catalytic cycle for a nickel-catalyzed process would involve the reduction of a Ni(II) precatalyst to Ni(0), which then undergoes oxidative addition with the more reactive electrophile (this compound). The resulting organonickel species would then react with the second electrophile in a process that ultimately forms the C-C bond and regenerates a Ni(I) or Ni(0) species to continue the cycle. The precise mechanism can be complex and may involve radical intermediates.

While specific detailed studies on this compound are not prevalent in the search results, the general principles of cross-electrophile coupling suggest its applicability for the synthesis of 5-alkyl-2-fluoropyridines. nih.gov

The formation of carbon-heteroatom bonds is crucial for the synthesis of a vast array of functional molecules, including pharmaceuticals and materials.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a base. organic-chemistry.orglookchem.com This reaction has become a central tool for the synthesis of arylamines. lookchem.com

For this compound, Buchwald-Hartwig amination allows for the selective introduction of an amino group at the 5-position. The catalytic cycle is believed to involve the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium amido complex. Reductive elimination from this complex then furnishes the N-arylated product and regenerates the Pd(0) catalyst.

Studies on similar substrates, such as 2-chloro-5-iodopyridine, have shown that the choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. lookchem.com For instance, the use of bulky, electron-rich phosphine ligands like BINAP or XANTPHOS in combination with a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ has proven effective. lookchem.comresearchgate.net The choice of base, often a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is also critical for the reaction's success. lookchem.com

Table 3: Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | N-Phenyl-2-fluoropyridin-5-amine |

| Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | Dioxane | 4-(2-Fluoropyridin-5-yl)morpholine |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | DMF | N-Benzyl-2-fluoropyridin-5-amine |

This table provides representative examples of Buchwald-Hartwig amination reactions with this compound, highlighting the scope with different amine coupling partners.

Carbon-Heteroatom Bond Forming Reactions

C-N Cross-Coupling (Amination) Mechanisms with this compound

Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a distinct pathway for functionalizing aryl halides, proceeding through a two-step addition-elimination mechanism. nih.gov This mechanism is favored on electron-deficient aromatic rings, such as pyridine, especially when a strong electron-withdrawing group is present ortho or para to the leaving group. libretexts.org The nitrogen atom in the pyridine ring acts as an internal electron-withdrawing group, activating the positions ortho (2 and 6) and para (4) to it for nucleophilic attack. youtube.com

The fluorine atom at the 2-position of this compound is highly activated towards SNAr. nih.gov Its high electronegativity polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.orgnih.gov Furthermore, fluorine's small size offers little steric hindrance. Consequently, a wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in SNAr reactions. nih.gov This high reactivity allows for the selective introduction of various functional groups at the 2-position under relatively mild conditions, while the iodine at the 5-position typically remains untouched during this type of transformation. nih.gov

Table 2: Comparison of Halogen Reactivity in SNAr of Pyridines

| Substrate | Relative Rate of Reaction with NaOEt | Key Factor | Reference |

| 2-Fluoropyridine | 320 | High electronegativity of Fluorine | nih.gov |

| 2-Chloropyridine | 1 | - | nih.gov |

Direct nucleophilic aromatic substitution of the iodine atom at the 5-position of this compound via an SNAr mechanism is generally not a favored pathway. The 5-position is meta to the ring nitrogen, which provides significantly less electronic activation compared to the ortho (2-position) and para positions. libretexts.org The negative charge of the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen when the attack occurs at the 5-position, making this intermediate much less stable. libretexts.org Therefore, nucleophiles will preferentially attack the electronically activated and highly susceptible 2-position, leading to the displacement of the fluorine atom. Any substitution at the 5-position is almost exclusively achieved through other mechanisms, most notably the transition-metal-catalyzed cross-coupling reactions discussed previously.

Direct C-H Functionalization Strategies Utilizing this compound

Direct C-H functionalization represents an advanced and atom-economical strategy for modifying heterocyclic cores. nih.gov This approach avoids the pre-functionalization of a position with a leaving group and instead activates a carbon-hydrogen bond directly. For a substrate like this compound, the potential sites for C-H functionalization are the C-3, C-4, and C-6 positions. These reactions are typically mediated by transition-metal catalysts that can coordinate to the heterocycle and facilitate the cleavage of a specific C-H bond, often guided by the inherent acidity or steric environment of the protons. While C-H functionalization of pyridines has been developed, achieving high regioselectivity in the presence of two halogen substituents can be challenging. nih.gov The reaction conditions must be carefully tuned to favor C-H activation over competing pathways, such as oxidative addition into the C-I bond. Research in this area aims to develop catalysts that can selectively functionalize one of the available C-H bonds, providing a complementary route to the classical cross-coupling and SNAr reactions.

Advanced Applications of 2 Fluoro 5 Iodopyridine in Chemical Sciences

Design and Synthesis of Pharmaceutical Agents and Intermediates

2-Fluoro-5-iodopyridine serves as a crucial intermediate in the synthesis of a diverse range of pharmaceutical agents. Its utility spans across multiple therapeutic areas, from oncology to infectious diseases and neurology, underscoring its significance in modern medicinal chemistry.

Scaffolds for Anti-Cancer Therapeutics

The pyridine (B92270) scaffold is a common feature in many anti-cancer drugs, and this compound provides a valuable entry point for the synthesis of novel therapeutic candidates. The presence of the fluorine atom can lead to enhanced biological activity and improved pharmacokinetic properties. While direct synthesis of a marketed anti-cancer drug from this compound is not prominently documented in publicly available literature, its role as a key intermediate in the synthesis of pyridine-based compounds with demonstrated anti-cancer potential is an active area of research. For instance, various 2,4,5-substituted pyrimidine (B1678525) derivatives, which can be conceptually linked back to pyridine precursors, have shown potent inhibition of cancer cell lines.

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) |

| 7gc | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 |

| 7gc | Various Human Cancer Cell Lines | 0.024 - 0.55 |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data is illustrative of the potential of pyridine-derived scaffolds in anti-cancer research.

Precursors for Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound has been successfully utilized as a precursor in the synthesis of new classes of antibacterial compounds. A notable example is the development of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. These compounds have demonstrated significant activity against a range of Gram-positive bacteria, including drug-resistant strains. The synthesis involves the coupling of the this compound moiety to an oxazolidinone core, highlighting the utility of this versatile building block.

Table 2: Antibacterial Activity of a 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivative

| Compound | Bacterial Strain | MIC (µg/mL) |

| 7j | Gram-positive bacteria (7 drug-sensitive strains) | 0.25 |

| 7j | Gram-positive bacteria (4 drug-resistant strains) | 0.25 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Compound 7j exhibited an 8-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486) in this study.

Development of Targeted Therapies

Targeted cancer therapies are designed to interfere with specific molecules that are involved in the growth, progression, and spread of cancer. The development of these therapies often relies on the synthesis of small molecules that can bind to and inhibit the function of these specific targets. While specific examples of targeted therapies derived directly from this compound are not extensively detailed in the available literature, the principles of targeted therapy development often involve the use of versatile chemical building blocks like this compound to create libraries of molecules for screening against specific cancer-related targets such as protein kinases. The fluorinated pyridine motif is present in a number of kinase inhibitors, and this compound represents a key starting material for accessing such structures.

Utility in Neurological and Central Nervous System (CNS) Active Compounds

Innovations in Agrochemical Development

The pyridine ring is a key structural component in a multitude of modern agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine into these molecules can significantly enhance their efficacy and selectivity.

Components for Novel Pesticide Formulations

This compound serves as a valuable intermediate in the synthesis of novel pesticides. The presence of both fluorine and iodine allows for a variety of chemical modifications to fine-tune the biological activity and spectrum of the resulting pesticide. The fluorinated pyridine core is found in numerous successful agrochemicals. While specific examples of commercial pesticides synthesized directly from this compound are not widely publicized, the importance of such fluorinated pyridine intermediates in the discovery and development of new crop protection agents is well-established in the agrochemical industry. Research in this area is ongoing, with a focus on developing more effective and environmentally benign pesticide formulations.

Building Blocks for Herbicides and Fungicides

In the field of agricultural chemistry, this compound is recognized as a valuable intermediate for the development of novel crop protection agents, including herbicides and fungicides. chemimpex.com The pyridine ring is a core structure in numerous successful agrochemicals, and the specific substitution pattern of this compound offers chemists a strategic starting point for creating complex and biologically active molecules. nih.gov

The utility of this compound stems from the distinct reactivity of its two halogen substituents. The iodine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the facile construction of carbon-carbon or carbon-heteroatom bonds, enabling the attachment of various organic fragments to the pyridine core. This modular approach is crucial in the discovery phase of new agrochemicals, where researchers systematically modify a core structure to optimize its biological activity, selectivity, and environmental profile.

Furthermore, the fluorine atom at the 2-position can significantly influence the physicochemical properties of the final molecule. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter the electronic nature of the pyridine ring, all of which can lead to improved efficacy and a more desirable toxicological profile for a potential herbicide or fungicide. nih.gov While specific commercial agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its role as a key building block is well-established in the research and development sector, where it contributes to the synthesis of libraries of novel compounds for high-throughput screening. chemimpex.com

Contributions to Materials Science

The unique electronic and structural characteristics of this compound make it a compound of interest in the synthesis of advanced organic materials. chemimpex.com Its applications span the development of organic semiconductors and innovations in polymer chemistry.

This compound serves as a precursor in the creation of advanced materials, including organic semiconductors that are fundamental components of efficient electronic devices. chemimpex.com The synthesis of organic semiconductors often relies on the construction of extended π-conjugated systems, which are responsible for their electronic properties. The structure of this compound is ideally suited for incorporation into these systems.

The iodine atom allows the molecule to readily participate in transition metal-catalyzed cross-coupling reactions. wiley-vch.de These reactions, such as the Stille and Suzuki-Miyaura couplings, are powerful tools for linking aromatic units together to build the conjugated backbones of organic semiconductor materials. researchgate.netrsc.org By coupling this compound with other aromatic building blocks, chemists can synthesize novel oligomers and polymers with tailored electronic properties. The electron-withdrawing nature of the pyridine ring and the fluorine atom can be used to tune the energy levels (HOMO/LUMO) of the resulting materials, which is a critical factor in designing components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govrsc.org

Table 1: Potential Cross-Coupling Reactions for Semiconductor Synthesis

| Reaction Name | Role of this compound | Coupling Partner Example | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide (Ar-I) | Aryl Boronic Acid/Ester | Ar-Ar' |

| Stille Coupling | Aryl Halide (Ar-I) | Organostannane (Ar'-SnR₃) | Ar-Ar' |

| Heck Coupling | Aryl Halide (Ar-I) | Alkene | Ar-C=C |

| Sonogashira Coupling | Aryl Halide (Ar-I) | Terminal Alkyne | Ar-C≡C-R |

In polymer chemistry, this compound is a valuable monomer for synthesizing novel conjugated polymers. Its bifunctional nature, with two distinct reactive sites (the C-I bond for cross-coupling and potential reactions involving the C-F bond or C-H bonds), allows for its incorporation into polymer chains through various polymerization techniques.

The most prominent application is in step-growth polymerization via cross-coupling reactions. In reactions like Stille polycondensation or Suzuki-Miyaura catalyst-transfer polymerization, the iodine atom acts as a leaving group, enabling the pyridine unit to be methodically added to a growing polymer chain. wiley-vch.dersc.org This allows for the synthesis of well-defined polymers where the fluorinated pyridine moiety is an integral part of the conjugated backbone.

The incorporation of the 2-fluoropyridine (B1216828) unit can bestow desirable properties upon the resulting polymer. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net These properties are highly sought after for high-performance materials used in demanding electronic or aerospace applications. By designing monomers that can be copolymerized with this compound, materials scientists can fine-tune the optical and electronic properties of the resulting polymers for specific applications.

Radiopharmaceutical Chemistry and Molecular Imaging

This compound and its derivatives are of paramount importance in the field of radiopharmaceutical chemistry, particularly for the development of probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.

The synthesis of PET tracers often involves labeling a biologically active molecule with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). The pyridine ring is a common scaffold in many centrally-acting drugs, making ¹⁸F-labeled pyridines highly valuable for neuroimaging. Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing ¹⁸F onto an aromatic ring. nih.gov

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the 2- and 4-positions. medchemexpress.com Consequently, a precursor molecule bearing a good leaving group at one of these positions can be readily labeled with [¹⁸F]fluoride. Iodine is a suitable leaving group for such reactions. In a typical procedure, a precursor containing an iodo- or, more commonly, a nitro- or trimethylammonium group on the pyridine ring is heated with a complex of [¹⁸F]fluoride (e.g., K[¹⁸F]F-Kryptofix 2.2.2) in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov The nucleophilic [¹⁸F]fluoride displaces the leaving group to yield the desired ¹⁸F-labeled pyridine derivative in high radiochemical yield. This method is efficient and allows for the production of PET tracers with the high specific activity required for in vivo imaging. wiley-vch.denih.gov

A prominent example illustrating the utility of the 2-fluoro-5-iodo-pyridine scaffold is in the synthesis of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurodegenerative diseases. chemicalbook.comsigmaaldrich.com The imaging agent Niofene (2-fluoro-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine) is a hybrid PET/SPECT agent designed for imaging α4β2 nAChRs. chemicalbook.comsigmaaldrich.com

The synthesis of Niofene highlights the strategic use of halogenated pyridine precursors. The synthesis starts not with this compound itself, but with a related precursor, 2-bromo-5-iodopyridin-3-ol. nih.govchemicalbook.com This starting material is coupled with a protected dehydropyrrolinylmethanol derivative under Mitsunobu conditions to form an ether linkage. The resulting intermediate, 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-2-bromo-5-iodopyridine, serves as the direct precursor for fluorination. nih.govchemicalbook.com

For non-radioactive ("cold") synthesis, this bromo-iodo-pyridine intermediate is treated with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to replace the bromine at the 2-position with fluorine. For radiosynthesis, the same precursor is reacted with K[¹⁸F]F/Kryptofix to introduce the ¹⁸F isotope at the 2-position. nih.gov The final step involves the removal of the Boc protecting group to yield ¹⁸F-Niofene. nih.govchemicalbook.com This synthetic route demonstrates how a 2-halo-5-iodopyridine core is essential for creating a dual-modality imaging agent where the fluorine atom (either stable ¹⁹F or radioactive ¹⁸F) is positioned for PET imaging and the iodine atom at the 5-position can be substituted with a SPECT isotope like iodine-123. sigmaaldrich.com

Table 2: Key Compounds in Niofene Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 2-Bromo-5-iodopyridin-3-ol | Initial pyridine-based starting material. |

| 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-2-bromo-5-iodopyridine | Key precursor for the fluorination/radiofluorination step. |

| Niofene | Final product, a ligand for nAChRs. |

| ¹⁸F-Niofene | Radiolabeled final product for PET imaging. |

While this compound is a valuable building block in medicinal chemistry and materials science, its direct role as a chiral precursor or catalyst in stereoselective synthesis is not extensively documented in readily available scientific literature. Stereoselective synthesis, the controlled formation of a specific stereoisomer of a product, is a critical aspect of modern drug discovery and development. Although derivatives of similar halogenated pyridines are employed in asymmetric catalysis, specific examples detailing the application of this compound in inducing chirality are not prominently reported.

Research in asymmetric synthesis often focuses on the development of chiral ligands and catalysts that can effectively control the stereochemical outcome of a reaction. The electronic and steric properties of this compound, with its electron-withdrawing fluorine atom and the versatile iodine atom suitable for cross-coupling reactions, theoretically allow for its incorporation into chiral scaffolds. However, dedicated studies on its application in well-known stereoselective transformations are not apparent in broad searches of chemical databases and literature.

Computational and Theoretical Approaches to 2 Fluoro 5 Iodopyridine Chemistry

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-fluoro-5-iodopyridine. These methods, which solve the Schrödinger equation for a given molecular system, can provide deep insights into its electronic structure and inherent reactivity.

Typically, such investigations would begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms. Following this, a range of electronic properties can be calculated to characterize the molecule. Key parameters include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Analysis of the electron density reveals how electrons are distributed across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using Molecular Electrostatic Potential (MEP) maps, where different colors represent varying electrostatic potentials, indicating likely sites for electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including the types of hybrid orbitals involved and the extent of electron delocalization. This can help in understanding the nature of the C-F, C-I, and C-N bonds and the electronic effects of the fluorine and iodine substituents on the pyridine (B92270) ring.

For a hypothetical study on this compound, one would expect the electronegative fluorine atom to withdraw electron density from the pyridine ring, while the larger, more polarizable iodine atom would have a more complex electronic influence. Quantum chemical calculations would precisely quantify these effects.

Mechanistic Probing via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. mdpi.com Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy.

For this compound, DFT could be employed to study a variety of reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Sonogashira couplings at the iodine-bearing carbon), or reactions involving the pyridine nitrogen. A typical DFT study of a reaction mechanism would involve:

Locating Stationary Points: This includes identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them on the potential energy surface.

Visualizing Reaction Pathways: The intrinsic reaction coordinate (IRC) is often calculated to confirm that a located transition state indeed connects the intended reactants and products.

For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to compare the activation barriers for substitution at different positions on the pyridine ring, thereby predicting the regioselectivity of the reaction. It could also elucidate the role of catalysts in lowering the activation energy of specific reaction pathways.

Predictive Modeling for Reaction Outcomes and Molecular Design

The insights gained from quantum chemical investigations and DFT-based mechanistic studies can be leveraged for predictive modeling. By understanding the factors that govern the reactivity and reaction pathways of this compound, computational models can be developed to predict the outcomes of new reactions or to design novel molecules with desired properties.

Predictive modeling in this context could involve:

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): By calculating a set of molecular descriptors (e.g., electronic properties, steric parameters) for a series of related pyridine derivatives and correlating them with experimentally observed activities or properties, a predictive model can be built. This model could then be used to estimate the properties of new, unsynthesized derivatives of this compound.

Virtual Screening: If this compound is a scaffold for developing new pharmaceuticals or materials, computational methods can be used to virtually screen a large library of potential derivatives. This involves using computational docking to predict how well different derivatives might bind to a biological target or using DFT to calculate key electronic properties relevant to a material's function.

Reaction Optimization: Computational models can help in optimizing reaction conditions. For example, by studying the effect of different solvents or catalysts on the activation energies of a reaction, DFT can guide experimental efforts toward conditions that are likely to improve reaction yields or selectivity.

While specific predictive models for this compound have not been reported in the literature, the general framework for such studies is well-established and is a cornerstone of modern chemical research. The application of these computational tools would be invaluable for exploring the full potential of this compound in various fields of chemistry.

Challenges and Future Perspectives in 2 Fluoro 5 Iodopyridine Research

Overcoming Synthetic Limitations and Improving Efficiency

The synthesis of 2-Fluoro-5-iodopyridine, while crucial, is often hampered by limitations that impact yield, cost, and environmental footprint. Traditional methods for the synthesis of halogenated pyridines can require harsh reaction conditions, extended reaction times, and may result in low yields. For instance, one documented synthesis of a related compound, 2-amino-5-fluoro-3-iodopyridine, reports a yield of only 25.2%, highlighting the inefficiency of some current methodologies. Another route to this compound from 2-Amino-5-iodopyridine achieves a 60% yield, but this still presents considerable room for improvement. chemicalbook.com

Future research is focused on developing more efficient and robust synthetic protocols. Key areas of exploration include the design of novel catalysts and the optimization of reaction parameters to enhance selectivity and conversion rates. The goal is to move beyond classical approaches towards more streamlined processes that minimize the formation of byproducts and simplify purification. By addressing these synthetic bottlenecks, the accessibility of this compound for broader applications can be significantly enhanced.

Expanding the Scope of Derivatization and Functionalization

The true value of this compound lies in its potential as a scaffold for creating a diverse array of more complex molecules. The presence of both a fluorine and an iodine atom provides two distinct reaction sites for derivatization. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgsigmaaldrich.com

Prominent among these are:

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine groups. wikipedia.orglibretexts.org This is particularly valuable in medicinal chemistry for the synthesis of compounds with potential biological activity.

Sonogashira Coupling: This method facilitates the formation of carbon-carbon bonds between the pyridine (B92270) ring and terminal alkynes, opening avenues for the creation of extended π-systems relevant in materials science and as precursors for further transformations. soton.ac.uk

Suzuki-Miyaura Coupling: This versatile reaction allows for the coupling of the pyridine core with boronic acids or esters, enabling the introduction of a wide range of aryl and heteroaryl substituents.

Future efforts in this area will likely concentrate on expanding the repertoire of coupling partners and developing more robust catalytic systems that are tolerant of a wider range of functional groups. The development of novel ligands for palladium catalysts continues to be a key area of research to improve reaction efficiency and scope. nih.gov Furthermore, exploring the reactivity of the carbon-fluorine bond for nucleophilic aromatic substitution (SNAr) reactions presents another avenue for diversification, although this is generally more challenging than transformations at the carbon-iodine bond.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced byproduct formation, and improved safety, especially when dealing with hazardous reagents or exothermic reactions.

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, the principles have been successfully applied to other functionalized pyridines and active pharmaceutical ingredients. chemistryviews.org The integration of automated workflows can further accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. acs.org The future in this domain will involve the development of dedicated flow reactors and automated platforms tailored for the synthesis and derivatization of halogenated pyridines like this compound.

Exploration of Biological Activities of Novel Derivatives

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. acs.org The introduction of fluorine and iodine atoms into the pyridine ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govchemistryviews.org This makes derivatives of this compound attractive candidates for drug discovery programs.

Research in this area is focused on synthesizing libraries of novel derivatives and evaluating their biological activity against a range of therapeutic targets. For example, fluorinated and iodinated purine (B94841) nucleoside analogues have been synthesized and evaluated for their cytostatic and antiviral activities. nih.gov Similarly, other fluorinated heterocyclic compounds have been investigated as potential α-glucosidase inhibitors and for their anticancer properties. mdpi.comnih.gov The future of this compound in this context lies in its systematic derivatization and screening to identify lead compounds for the development of new therapeutics.

Addressing Sustainability in Halogenated Pyridine Chemistry

The synthesis and use of halogenated organic compounds are coming under increasing scrutiny due to environmental concerns. Therefore, a key future perspective in this compound research is the integration of green chemistry principles. This involves a holistic approach to minimize the environmental impact of chemical processes.

Key strategies for enhancing the sustainability of halogenated pyridine chemistry include:

Development of Greener Synthetic Routes: This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving atom economy. rsc.orgnih.gov

Catalytic Processes: Employing catalytic methods, especially those using earth-abundant and non-toxic metals, can significantly reduce the stoichiometric waste associated with traditional synthetic methods.

Use of Alternative Energy Sources: Technologies such as microwave irradiation and ultrasonication can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents eliminates a major source of chemical waste and simplifies product purification. rsc.org

By proactively incorporating these green chemistry approaches, the scientific community can ensure that the future development and application of this compound and its derivatives are both scientifically advanced and environmentally responsible. rsc.org

Q & A

Q. What are the key physical and chemical properties of 2-Fluoro-5-iodopyridine relevant to its use in organic synthesis?

Methodological Answer: Characterization of this compound requires a combination of analytical techniques:

- Melting Point (33–37°C) and Boiling Point (223.8±20.0°C) : Determined via differential scanning calorimetry (DSC) or capillary methods. Discrepancies in reported values may arise from purity levels or measurement protocols .

- Density (2.046±0.06 g/cm³) and LogP (1.825) : Calculated using computational tools (e.g., DFT) or experimental methods like pycnometry .

- Spectral Data : H/C NMR and mass spectrometry confirm structure and purity. For example, F NMR is critical for verifying fluorine substitution .

Q. Table 1: Key Properties

| Property | Reported Value | Method/Source |

|---|---|---|

| Melting Point | 33–37°C | Experimental (DSC) |

| Boiling Point | 223.8±20.0°C | Predicted (EPI Suite) |

| Density | 2.046±0.06 g/cm³ | Computational |

| LogP | 1.825 | HPLC-derived |

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer:

- Halogen Exchange : Starting from 2-chloro-5-iodopyridine, fluorine substitution is achieved via Pd-catalyzed reactions (e.g., using Pd-BINAP catalysts and CsCO as base). This method yields >90% regioselectivity .

- Direct Iodination : Fluoropyridine derivatives undergo iodination using N-iodosuccinimide (NIS) in acidic media. Reaction conditions (temperature, solvent) must be optimized to avoid side products .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>97%). Monitor via TLC or HPLC .

Advanced Research Questions

Q. How does this compound influence solid-electrolyte interphase (SEI) formation in anode-free lithium-metal batteries?

Methodological Answer:

- Mechanism : The compound acts as an electrolyte additive, decomposing to form LiF and LiN-rich SEI layers. This enhances ionic conductivity and mitigates "dead lithium" formation.

- Experimental Design :

- Electrochemical Testing : Cyclic voltammetry (CV) and galvanostatic cycling (0.5–2 mA/cm) evaluate cycling stability.

- Post-Mortem Analysis : XPS or TEM identifies SEI composition changes .

Q. Table 2: Battery Performance Metrics

| Additive | Capacity Retention (100 cycles) | SEI Composition |

|---|---|---|

| None | 45% | Unstable LiO |

| This compound | 78% | LiF/LiN (stable) |

Q. How can researchers resolve contradictions in reported melting points or reactivity across studies?

Methodological Answer:

- Purity Assessment : Use HPLC or GC-MS to quantify impurities (e.g., residual solvents or byproducts). Even 2% impurities can alter melting points by 3–5°C .

- Reactivity Discrepancies : Test under controlled conditions (e.g., inert atmosphere for air-sensitive reactions). For example, iodine mobility in Pd-catalyzed reactions varies with solvent polarity .

- Collaborative Validation : Reproduce experiments across labs using standardized protocols (e.g., IUPAC guidelines for DSC) .

Q. What are the challenges in characterizing photodegradation products of this compound?

Methodological Answer:

- Light Sensitivity : Store samples in amber vials at 4°C to minimize degradation. UV-Vis spectroscopy tracks absorbance changes under controlled light exposure .

- Degradation Pathways : LC-MS/MS identifies intermediates (e.g., dehalogenated pyridine derivatives). Compare fragmentation patterns with reference libraries .

Methodological Best Practices

- Literature Review : Use Scopus or PubMed with search strings like

TITLE-ABS-KEY("this compound") AND (LIMIT-TO(SUBJAREA, "CHEM"))to avoid bias from non-peer-reviewed sources . - Data Reproducibility : Document experimental parameters (e.g., catalyst loading, solvent ratios) in supplemental materials per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.